molecular formula C6H9N3O2S B13261562 N-Ethylpyrimidine-5-sulfonamide

N-Ethylpyrimidine-5-sulfonamide

Cat. No.: B13261562
M. Wt: 187.22 g/mol
InChI Key: PQCVZZIMCBTYKP-UHFFFAOYSA-N
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Description

N-Ethylpyrimidine-5-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylpyrimidine-5-sulfonamide typically involves the sulfonylation of N-ethylpyrimidine with sulfonyl chlorides in the presence of a base. The reaction proceeds through the nucleophilic attack of the amine group on the sulfonyl chloride, forming the sulfonamide bond .

Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs oxidative coupling of thiols and amines. This method is advantageous due to its efficiency and environmental friendliness, as it reduces waste generation and streamlines the synthetic process .

Chemical Reactions Analysis

Types of Reactions: N-Ethylpyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids under oxidative conditions.

    Reduction: Reduction of the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-Ethylpyrimidine-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis, leading to bacteriostatic effects .

Comparison with Similar Compounds

    Sulfamethazine: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfanilamide: A precursor to many sulfonamide drugs.

Uniqueness: N-Ethylpyrimidine-5-sulfonamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N-ethylpyrimidine-5-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-2-9-12(10,11)6-3-7-5-8-4-6/h3-5,9H,2H2,1H3

InChI Key

PQCVZZIMCBTYKP-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CN=CN=C1

Origin of Product

United States

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